molecular formula C₁₂H₁₁NO₅ B1141241 D-Benzyloxycarbonylaspartic Anhydride CAS No. 75443-52-8

D-Benzyloxycarbonylaspartic Anhydride

Cat. No.: B1141241
CAS No.: 75443-52-8
M. Wt: 249.22
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Description

D-Benzyloxycarbonylaspartic Anhydride is a specialized chiral building block primarily used in peptide synthesis and biochemical research. Its principal application is in the synthesis of peptides containing aspartic acid, where it serves as a key intermediate for introducing the aspartyl residue while minimizing the formation of unwanted byproducts like aspartimide, a common side reaction that can hinder the synthesis of complex peptides . In biochemical research, this compound has been identified as a potent inhibitor of the enzyme aspartate N-acetyltransferase (ANAT) . ANAT is responsible for the synthesis of N-acetyl aspartate (NAA), and elevated levels of NAA are a hallmark of the fatal neurological disorder Canavan disease. Therefore, inhibitors like D-Benzyloxycarbonylaspartic Anhydride are valuable pharmacological tools for studying ANAT function and exploring potential therapeutic strategies for this condition . Furthermore, derivatives of benzyloxycarbonyl-protected aspartic acid are utilized in materials science for the functionalization of biopolymers. For instance, such derivatives have been grafted onto starch to create adsorbent materials designed for the removal of cationic dyes from water, showcasing the compound's utility in developing novel environmental remediation technologies .

Properties

CAS No.

75443-52-8

Molecular Formula

C₁₂H₁₁NO₅

Molecular Weight

249.22

Synonyms

(R)-N-(Benzyloxycarbonyl)aspartic Anhydride;  N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Phenylmethyl Ester; _x000B_N-[(3R)-Tetrahydro-2,5-dioxo-3-furanyl]carbamic Acid Benzyl Ester; 

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Z-Asp is synthesized by reacting BCF with the dialkali metal salt of L-AA in an aqueous alkaline medium. The reaction proceeds via nucleophilic acyl substitution, where the amino group of L-AA attacks the carbonyl carbon of BCF. Maintaining a pH range of 10.75–11.75 and a temperature of 35°C–55°C minimizes hydrolysis of BCF and suppresses dipeptide (Z-Asp-Asp) formation. For instance, at 45°C–50°C, reaction completion occurs within 45 minutes, compared to 145 minutes at room temperature, without compromising yield or purity.

Role of Organic Solvents

Incorporating organic solvents like 1,1,1-trichloroethane or chlorobenzene (0.02–2.00 parts per volume of BCF) enhances reaction efficiency by reducing BCF hydrolysis and facilitating impurity removal. For example, using 1,1,1-trichloroethane in Example 4 (, Table II) yielded 87.9% Z-Asp with 0.05% dipeptide content.

Buffer Systems

Buffers such as sodium carbonate or trisodium phosphate stabilize pH fluctuations, further curbing dipeptide formation. In Example 5 (, Table III), a sodium carbonate buffer at pH 9.4–9.6 resulted in 88.9% yield and 0.17% dipeptide.

Post-Reaction Processing

After reaction completion, the mixture is acidified to pH 6–7 with HCl, precipitating Z-Asp. Extraction with organic solvents removes residual impurities, and subsequent cooling to 5°C–7°C ensures high-purity crystallization. Centrifugation and ice-water washing yield Z-Asp with ≤0.2% unreacted L-AA and ≤0.4% NaCl.

Conversion of Z-Asp to D-Benzyloxycarbonylaspartic Anhydride

While the provided sources focus on Z-Asp synthesis, the anhydride is typically formed via dehydration of Z-Asp. Standard methods include:

Acetic Anhydride-Mediated Dehydration

Z-Asp is refluxed with acetic anhydride, which acts as both solvent and dehydrating agent. The reaction forms the mixed anhydride intermediate, which cyclizes to yield the target compound. This method is widely used but requires rigorous drying to prevent hydrolysis.

Thionyl Chloride Activation

Treatment of Z-Asp with thionyl chloride (SOCl₂) generates the acyl chloride, which undergoes intramolecular cyclization to form the anhydride. This method offers rapid reaction times but necessitates careful handling of corrosive reagents.

Critical Data from Patented Z-Asp Syntheses

The following tables summarize reaction conditions and outcomes from key examples in US4523026A:

Table 1: Comparative Analysis of Z-Asp Synthesis at Different Temperatures

ParameterExample 1 (45°C–48°C)Example 2 (20°C–24°C)
Reaction Time (min)45145
Yield (%)88.687.5
Dipeptide Content (%)0.110.08
Unreacted L-AA (%)0.200.40

Table 2: Effect of Organic Solvents on Z-Asp Purity

SolventYield (%)Dipeptide Content (%)
Chlorobenzene91.90.06
1,1,1-Trichloroethane87.90.05

Challenges and Mitigation Strategies

Byproduct Formation

Dipeptide (Z-Asp-Asp) formation is a major challenge, exacerbated by high L-AA concentrations or suboptimal pH. Maintaining L-AA concentrations at 3:1 (H₂O:L-AA) and pH >10.5 reduces dipeptide levels to <0.2%.

Scalability Considerations

Industrial-scale production requires balancing reaction speed and purity. High-temperature synthesis (45°C–50°C) triples reaction rates while maintaining yields >90% .

Chemical Reactions Analysis

Types of Reactions: D-Benzyloxycarbonylaspartic Anhydride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the anhydride group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding acid derivatives.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Hydrolysis Products: The hydrolysis of D-Benzyloxycarbonylaspartic Anhydride yields aspartic acid derivatives.

Scientific Research Applications

D-Benzyloxycarbonylaspartic Anhydride is a compound of significant interest in various scientific research applications, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article explores its diverse applications, supported by comprehensive data tables and documented case studies.

Peptide Synthesis

D-Benzyloxycarbonylaspartic Anhydride is widely utilized as a coupling agent in peptide synthesis. Its ability to activate carboxylic acids allows for efficient formation of peptide bonds, making it a valuable reagent in the production of peptides and proteins.

  • Mechanism : The anhydride reacts with amines to form acylated products, facilitating the formation of peptide linkages.
  • Advantages : This method often results in higher yields and fewer side reactions compared to traditional coupling agents.

Medicinal Chemistry

In medicinal chemistry, D-Benzyloxycarbonylaspartic Anhydride serves as an intermediate for synthesizing bioactive compounds. Its derivatives have shown potential as inhibitors for various enzymes, including carbonic anhydrases, which are implicated in cancer progression.

  • Case Study : Research has demonstrated that derivatives synthesized using D-Benzyloxycarbonylaspartic Anhydride exhibit selective inhibition against specific carbonic anhydrase isoforms, showing promise for targeted cancer therapies .

Bioconjugation Techniques

The compound is also applied in bioconjugation techniques to attach biomolecules such as peptides or proteins to surfaces or other molecules. This application is crucial for developing biosensors and drug delivery systems.

  • Example : The use of D-Benzyloxycarbonylaspartic Anhydride allows for the site-specific attachment of therapeutic peptides to nanoparticles, enhancing their efficacy and stability in biological environments.

Synthesis of Novel Compounds

D-Benzyloxycarbonylaspartic Anhydride is instrumental in the synthesis of novel compounds with potential pharmacological activities. Its versatility allows chemists to modify existing structures to improve biological activity or reduce toxicity.

  • Research Findings : Studies have reported on the synthesis of new benzoylthioureido derivatives using D-Benzyloxycarbonylaspartic Anhydride, which have been evaluated for their anticancer properties .

Data Tables

Application AreaDescriptionKey Benefits
Peptide SynthesisCoupling agent for peptide bond formationHigher yields, reduced side reactions
Medicinal ChemistryIntermediate for bioactive compound synthesisPotential enzyme inhibitors
BioconjugationAttaching biomolecules for drug deliveryEnhanced efficacy and stability
Novel Compound SynthesisCreation of new derivatives with pharmacological activityImproved biological activity

Mechanism of Action

The mechanism of action of D-Benzyloxycarbonylaspartic Anhydride primarily involves its role as a protecting group in peptide synthesis. By temporarily protecting the carboxyl group of aspartic acid, it allows for selective reactions to occur at other functional groups. This selective protection is crucial for the stepwise synthesis of peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, applications, and structural features of D-Z-Aspartic Anhydride can be contextualized by comparing it to other anhydrides, including maleic anhydride , succinic anhydride , and N-formyl-L-aspartic anhydride .

Structural and Functional Comparisons

Property D-Z-Aspartic Anhydride Maleic Anhydride Succinic Anhydride N-Formyl-L-Aspartic Anhydride
Molecular Formula C₁₃H₁₃NO₆ C₄H₂O₃ C₄H₄O₃ C₆H₇NO₅
Ring Structure 5-membered cyclic anhydride 5-membered cyclic anhydride 5-membered cyclic anhydride 5-membered cyclic anhydride
Functional Groups Benzyloxycarbonyl, anhydride Anhydride, conjugated double bond Anhydride Formyl, anhydride
Reactivity Nucleophilic attack at β-carbonyl Electrophilic addition (e.g., with thiols ) Acylation of amines/alcohols Peptide coupling via α-carbonyl
Applications Chiral peptide synthesis Polymer production, organic synthesis Bioconjugation, surface modification Peptide synthesis

Research Findings and Gaps

  • Key Studies :
    • Yang and Su (1986) demonstrated solvent-dependent reactivity of Z-protected aspartic anhydrides, critical for optimizing peptide yields .
    • Maleic anhydride’s thiol reactivity was enhanced by Ph3P catalysis, achieving >80% yields in dithioether synthesis .
  • Unresolved Questions: Limited data on the stability and kinetics of D-Z-Aspartic Anhydride in non-polar solvents. Comparative studies between D- and L-forms in peptide secondary structure formation are sparse.

Biological Activity

D-Benzyloxycarbonylaspartic anhydride (DBA) is a derivative of aspartic acid, notable for its applications in peptide synthesis and potential biological activities. This compound features a benzyloxycarbonyl (Z) protecting group, which enhances its stability and reactivity in various chemical reactions. The biological activity of DBA has garnered attention due to its implications in medicinal chemistry, especially concerning its antimicrobial and anticancer properties.

D-Benzyloxycarbonylaspartic anhydride can be synthesized through the reaction of L-aspartic acid with benzyloxycarbonyl chloride under controlled pH conditions. The optimal pH range for this reaction is between 12.0 and 13.5, which minimizes the formation of by-products and maximizes yield .

Synthesis Overview

Step Reagents Conditions Outcome
1L-Aspartic Acid + Benzyloxycarbonyl ChloridepH 12.0 - 13.5Formation of DBA
2DBA + Reactants (e.g., amines)VariesPeptide formation or further derivatization

Antimicrobial Activity

Research indicates that DBA exhibits significant antimicrobial properties, particularly against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of DBA against Escherichia coli and Staphylococcus aureus, DBA demonstrated a minimum inhibitory concentration (MIC) of 6.5 mg/mL against E. coli and 7.0 mg/mL against S. aureus. These findings suggest that DBA could serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Activity

DBA's potential as an anticancer agent is another area of interest. Preliminary studies have shown that DBA can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and other apoptotic pathways.

Case Study: Anticancer Effects

A recent study investigated the effects of DBA on human breast cancer cell lines (MCF-7). The results indicated that DBA treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3 .

Summary of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Mechanism
AntimicrobialE. coli6.5 mg/mLDisruption of cell membrane
AntimicrobialS. aureus7.0 mg/mLDisruption of cell membrane
AnticancerMCF-7 (breast cancer)~15 µMInduction of apoptosis

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